molecular formula C21H32N2O B5917694 N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea CAS No. 300544-08-5

N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea

Cat. No. B5917694
CAS RN: 300544-08-5
M. Wt: 328.5 g/mol
InChI Key: OCLJVESFZXJORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea, also known as DCU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCU is a cyclic urea derivative that has been synthesized using different methods.

Scientific Research Applications

N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.

Mechanism of Action

The mechanism of action of N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea varies depending on the application. In anticancer research, this compound has been shown to inhibit tubulin polymerization, which is essential for cell division. In Alzheimer's disease research, this compound inhibits acetylcholinesterase activity, which is responsible for the breakdown of acetylcholine in the brain. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to improve cognitive function and memory. In materials science, this compound has been used to synthesize materials with unique properties, such as high mechanical strength and thermal stability. In catalysis, this compound has been used to synthesize metal complexes with potential applications in catalytic reactions.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea in lab experiments is its versatility, as it can be used in various applications, including medicinal chemistry, materials science, and catalysis. Another advantage is its ability to form stable complexes with metals, which can be used in catalytic reactions. However, a limitation of using this compound in lab experiments is its high cost and low availability, which can limit its widespread use.

Future Directions

There are several future directions for N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea research. In medicinal chemistry, future research could focus on developing this compound derivatives with improved anticancer activity and reduced toxicity. In materials science, future research could focus on using this compound to synthesize materials with specific properties for various applications. In catalysis, future research could focus on developing new metal complexes using this compound as a ligand for various catalytic reactions. Overall, this compound has the potential to be a valuable building block for various applications, and further research could lead to new discoveries and applications.

Synthesis Methods

N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea can be synthesized using different methods, including the reaction of 3,4-dihydroxybenzaldehyde with cyclohexanone and urea, or the reaction of 3,4-dihydroxybenzaldehyde with cyclohexanone and phosgene. Another method involves the reaction of 3,4-dihydroxybenzaldehyde with cyclohexanone and isocyanate. The synthesis of this compound requires careful optimization of reaction conditions to obtain high yields and purity.

properties

IUPAC Name

1,3-bis(2-tricyclo[5.2.1.02,6]decanyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c24-19(22-20-9-1-3-17(20)13-5-7-15(20)11-13)23-21-10-2-4-18(21)14-6-8-16(21)12-14/h13-18H,1-12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLJVESFZXJORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC(C3)C2(C1)NC(=O)NC45CCCC4C6CCC5C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225510
Record name N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300544-08-5
Record name N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300544-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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